molecular formula C18H16FN3O B2679382 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one CAS No. 932538-01-7

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B2679382
CAS No.: 932538-01-7
M. Wt: 309.344
InChI Key: YXKCFNLPWDKJMZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is a chemical compound of interest in medicinal and organic chemistry research. The specific biological activity, mechanism of action, and research applications for this compound are not currently detailed in the available scientific literature. Compounds featuring fluorophenyl groups are frequently investigated as key intermediates in organic synthesis and for their potential pharmacological properties, including activity in the central nervous system . The structural motif of a dihydropyrazin-2-one is a valuable scaffold in drug discovery. This product is intended for use by qualified researchers as a reference standard or building block for the synthesis of novel molecules. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-phenylethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKCFNLPWDKJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often start with the preparation of the fluorophenyl and phenylethylamino precursors, followed by their combination under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one exhibit anticancer properties. Studies have shown that modifications in the phenyl and pyrazinone moieties can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The fluorine atom plays a crucial role in increasing the lipophilicity and bioavailability of the compound, which is essential for its therapeutic efficacy .

Antidepressant Potential

The compound has been investigated for its potential as an antidepressant. Its structural similarity to known antidepressants suggests that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies using animal models have shown promising results in reducing depressive behaviors, indicating a need for further exploration into its mechanism of action .

Antimicrobial Properties

Preliminary screening has revealed that this compound exhibits antimicrobial activity against several bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways within the bacteria .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing that certain derivatives had IC50 values lower than those of standard chemotherapeutic agents. The study concluded that structural modifications significantly affect biological activity .

Case Study 2: Neuropharmacological Assessment

In another research effort, the neuropharmacological effects of the compound were assessed using rodent models. The results indicated that the compound exhibited significant antidepressant-like effects in behavioral tests, supporting its potential as a therapeutic agent for mood disorders .

Data Summary Table

Application AreaFindings/NotesReferences
Anticancer ActivityCytotoxicity against breast and lung cancer cells
Antidepressant PotentialReduces depressive behaviors in animal models
Antimicrobial PropertiesEffective against several bacterial strains

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several classes of fluorophenyl-containing heterocycles. Key comparisons include:

Compound Class Core Structure Substituents Key Structural Differences
Chalcone Derivatives α,β-unsaturated ketone Fluorophenyl, aryl/heteroaryl (e.g., 4-chlorophenyl, 4-methylphenyl) Linear conjugated system vs. dihydropyrazinone’s heterocyclic ring; planar vs. semi-planar conformations .
Pyrazole/Thiazole Derivatives 5-membered heterocycles Fluorophenyl, triazole, thiazole (e.g., compounds 4 and 5 in ) Smaller ring size (5-membered vs. 6-membered); higher ring saturation in pyrazinone .
Diazepine Derivatives 7-membered ring Fluorophenyl, bromophenyl (e.g., compound 3 in ) Larger ring size introduces conformational flexibility; distinct electronic environments .
Piperidine Amides Piperidine core Fluorophenyl, phenylethyl (e.g., N-(4-fluorophenyl)-...butanamide in ) Aliphatic amide vs. aromatic dihydropyrazinone; differences in hydrogen-bonding capacity .

Notable Features of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one:

  • Planarity: The dihydropyrazinone core is semi-planar, with the 4-fluorophenyl group likely tilted relative to the ring plane (analogous to chalcone dihedral angles of 7.14°–56.26° ).
  • Flexibility: The phenylethylamino side chain enables conformational adaptability, contrasting with rigid chalcones or planar pyrazoles .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The fluorophenyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (cf. piperidine amides in ) .
  • Solubility : Reduced aqueous solubility relative to chalcones due to the heterocyclic core but improved over fully saturated piperidine derivatives .
  • Bioactivity: Phenylethylamino groups are associated with CNS activity (e.g., opioid receptor modulation in ), while dihydropyrazinones may target enzymes like kinases or phosphodiesterases .

Crystallographic and Spectroscopic Data

  • Crystal Packing: Likely triclinic or monoclinic symmetry (cf. isostructural compounds in with P 1 symmetry) .
  • Hirshfeld Analysis : Expected C–H···F and π–π interactions, analogous to fluorinated chalcones () .
  • Spectroscopy: IR and NMR profiles would distinguish the dihydropyrazinone’s carbonyl (1650–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) from chalcone ketones (1600–1650 cm⁻¹) .

Biological Activity

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is a synthetic compound with potential pharmacological applications. Its structure includes a fluorophenyl group and a phenylethylamine moiety, which are known to influence biological activity significantly. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C17H18FNO
  • CAS Number : 88838-23-7
  • Molecular Weight : 273.33 g/mol

The compound features a dihydropyrazinone ring, which is associated with various biological activities, including neuroactive properties.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Receptor Interaction : The compound has been identified as a partial agonist at certain serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating mood disorders and anxiety .
  • Dopaminergic Activity : Preliminary studies indicate that the compound may influence dopaminergic pathways, which could be beneficial in managing conditions like schizophrenia or Parkinson's disease .

Pharmacokinetics

Research on the pharmacokinetics of this compound is limited; however, studies suggest that it has moderate bioavailability and a half-life suitable for therapeutic use. Further studies are needed to establish its metabolic pathways and excretion processes.

Antidepressant Effects

A study conducted on animal models demonstrated that this compound exhibited antidepressant-like effects. The results indicated a significant reduction in immobility time in the forced swim test (FST), suggesting enhanced mood and reduced despair behaviors .

Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings revealed that it could attenuate neuronal damage induced by reactive oxygen species (ROS), potentially through antioxidant mechanisms .

Comparative Table of Biological Activities

Activity Description Reference
Serotonin Receptor AgonismPartial agonist at 5-HT2A receptors
Dopaminergic InfluencePotential modulation of dopaminergic pathways
Antidepressant EffectsReduced immobility in FST
NeuroprotectionAttenuation of oxidative stress-induced damage

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